Methyl 5-isopropylsulfonylpyridine-2-carboxylate

Beschreibung

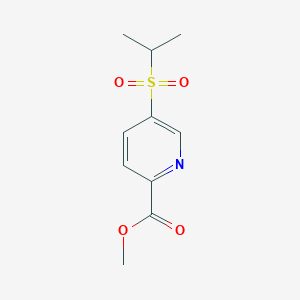

Methyl 5-isopropylsulfonylpyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with an isopropylsulfonyl group at the 5-position and a methyl ester at the 2-position.

Eigenschaften

Molekularformel |

C10H13NO4S |

|---|---|

Molekulargewicht |

243.28 g/mol |

IUPAC-Name |

methyl 5-propan-2-ylsulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)16(13,14)8-4-5-9(11-6-8)10(12)15-3/h4-7H,1-3H3 |

InChI-Schlüssel |

PXHSIOJZEJAWBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)C(=O)OC |

Herkunft des Produkts |

United States |

Biologische Aktivität

Methyl 5-isopropylsulfonylpyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₉H₁₁N₁O₃S

Molecular Weight: 215.25 g/mol

IUPAC Name: Methyl 5-(1-methylethylsulfonyl)pyridine-2-carboxylate

The compound features a pyridine ring substituted with an isopropylsulfonyl group and a carboxylate, which may contribute to its biological activity by influencing its interaction with biological targets.

This compound exhibits several mechanisms that underlie its biological activity:

- Enzyme Inhibition: The sulfonyl group may interact with enzyme active sites, potentially inhibiting enzymatic activity relevant to various metabolic pathways.

- Antioxidant Activity: The compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects: Research suggests that similar compounds can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the following table:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting effective free radical scavenging activity.

Case Study 2: Anti-inflammatory Mechanisms

In another case study, the compound was tested for its effects on TNF-alpha production in macrophages. The findings demonstrated a marked decrease in TNF-alpha levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Cytotoxicity

Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes.

Vergleich Mit ähnlichen Verbindungen

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a detailed analysis:

Substituent Variations

Sulfonyl Group Comparisons

- However, the isopropyl group in the target compound may improve lipid membrane permeability, critical for bioavailability in drug design .

- Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate : This sulfur-containing analog (with a thioester) exhibits distinct reactivity, as sulfanyl groups are more nucleophilic than sulfonyl groups. Such differences influence applications in catalysis or polymer chemistry .

Ester Group Comparisons

- Methyl Salicylate : A simple aromatic ester with a hydroxyl group. While lacking a sulfonyl moiety, its volatility (Table 3 in ) contrasts sharply with the lower volatility of methyl 5-isopropylsulfonylpyridine-2-carboxylate, attributed to the latter’s larger molecular weight and polar sulfonyl group.

Heterocyclic Core Modifications

Pyridine vs. Pyrimidine Derivatives

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : Replacing the pyridine ring with pyrimidine alters electronic properties (e.g., increased electron deficiency). The chloro and methyl substituents in this analog (CAS 89581-58-8) further modify reactivity, making it more prone to nucleophilic substitution compared to the sulfonyl-containing pyridine derivative .

Physical and Chemical Properties

Table 1 summarizes key properties inferred from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.